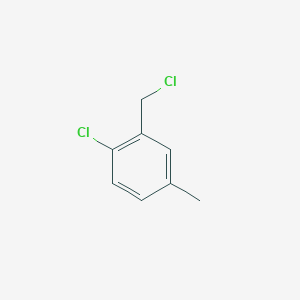
1-Chloro-2-(chloromethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(chloromethyl)-4-methylbenzene: is an organic compound with the molecular formula C8H8Cl2 It is a derivative of benzene, where two chlorine atoms and one methyl group are substituted on the benzene ringo-chlorobenzyl chloride . It is used in various chemical reactions and industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)-4-methylbenzene can be synthesized through the chlorination of 4-methylbenzyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(chloromethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, or thiol derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(chloromethyl)-4-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-2-(chloromethyl)-4-methylbenzene involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and the methyl group on the benzene ring make the compound susceptible to nucleophilic substitution and electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-methylbenzene: This compound has a similar structure but lacks the additional chlorine atom on the benzene ring.
1-Chloro-4-methylbenzene: This compound has the chlorine atom in the para position relative to the methyl group.
1-Chloro-2-(chloromethyl)benzene: This compound lacks the methyl group on the benzene ring.
Uniqueness: 1-Chloro-2-(chloromethyl)-4-methylbenzene is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which provides distinct reactivity and chemical properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Eigenschaften
IUPAC Name |
1-chloro-2-(chloromethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZGJNZDIRIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
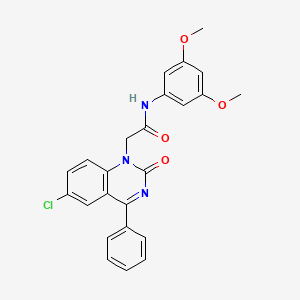
![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/new.no-structure.jpg)
![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}](/img/structure/B2992970.png)
![2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2992972.png)
![Tert-butyl 9a-formyl-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2992973.png)
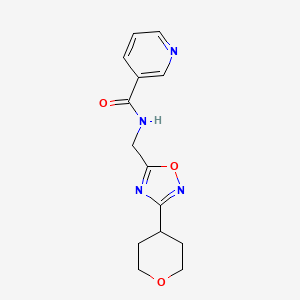

![methyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2992980.png)

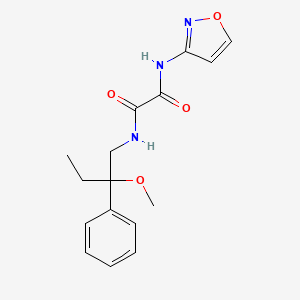
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2992983.png)
![methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2992985.png)
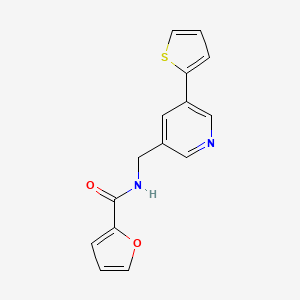
![ethyl 2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2992987.png)
